2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organic compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is further attached to a dioxaborolane moiety. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2,3-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate or sodium hydroxide, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Quinones and Hydroquinones: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various coupling reactions makes it a versatile intermediate in the construction of biaryl and styrene derivatives.
Biology and Medicine: In medicinal chemistry, this compound is used in the development of novel therapeutic agents. Its derivatives have shown potential as inhibitors of specific enzymes and receptors, making it a valuable tool in drug discovery and development. Additionally, it is used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound finds applications in the production of advanced materials, such as polymers and liquid crystals. Its unique structural features contribute to the development of materials with specific electronic and optical properties. It is also used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in various chemical reactions. The bromine and fluorine atoms on the phenyl ring influence the reactivity and selectivity of the compound in these reactions. The dioxaborolane moiety acts as a stabilizing group, enhancing the compound’s stability and reactivity.
Molecular Targets and Pathways: In biological systems, the compound and its derivatives may interact with specific enzymes, receptors, or proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- 5-Bromo-2,3-difluoropyridine
- 5-Bromo-2,3-difluorobenzoic acid
- (5-Bromo-2,3-difluorophenyl)methanol
Comparison: Compared to similar compounds, 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of stability and reactivity. The presence of the dioxaborolane moiety enhances its utility in various coupling reactions, making it a preferred choice for the synthesis of complex organic molecules. Additionally, its structural features provide greater versatility in the development of novel materials and therapeutic agents.
Properties
IUPAC Name |
2-(5-bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZXDLSNBLEISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672887 | |
Record name | 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073339-12-4 | |
Record name | 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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